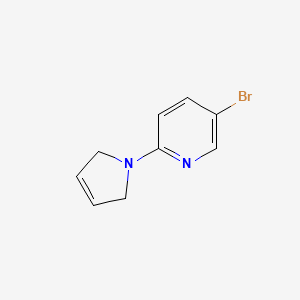

2-(3-Pyrrolin-1-yl)-5-bromopyridine

Description

General Context of Pyridine (B92270) and Pyrroline (B1223166) Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structure in organic chemistry. britannica.comwikipedia.org Its aromaticity, as defined by Hückel's rule with six delocalized π-electrons, is similar to benzene. wikipedia.orglibretexts.org However, the presence of the electronegative nitrogen atom creates an uneven electron distribution, resulting in a dipole moment and making it a weak base. wikipedia.org This unique electronic nature allows pyridine to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and to act as a ligand in coordination chemistry. wikipedia.org The pyridine ring is a common motif in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

Pyrrolines, also known as dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds. Unlike the fully aromatic pyrrole (B145914), pyrrolines are partially saturated. Depending on the position of the double bond, different isomers of pyrroline exist. These structures are prevalent in a wide array of natural products and biologically active molecules. The pyrrolidine (B122466) ring, the fully saturated analog, is notably found in the amino acid proline. jeyamscientific.in The chemistry of pyrrolines is characterized by the reactivity of the C=C double bond and the nitrogen atom, making them versatile intermediates in the synthesis of more complex molecules.

The fusion of these two distinct heterocyclic systems, pyridine and pyrroline, in 2-(3-Pyrrolin-1-yl)-5-bromopyridine creates a molecule with a unique combination of chemical properties, drawing from the aromaticity and electron-deficient nature of the pyridine ring and the nucleophilic character of the pyrroline nitrogen.

Significance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic core, are of paramount importance in organic synthesis. merckmillipore.com The introduction of a halogen atom into a heterocyclic structure provides a reactive "handle" that can be readily modified. jeyamscientific.inmerckmillipore.com This functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

The carbon-halogen bond can be activated for a variety of transformations, including nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. merckmillipore.comresearchgate.net These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org

Furthermore, the presence of a halogen atom can significantly influence the biological activity of a molecule. researchgate.net Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated heterocycles are frequently found in drug candidates and are a key area of research in medicinal chemistry. jeyamscientific.inresearchgate.net The use of visible light and photoredox catalysis has recently emerged as a powerful and sustainable method for the halogenation of organic compounds, further expanding the toolkit for creating these valuable synthetic intermediates. rsc.org

Importance of this compound in Contemporary Chemical Research

The specific structure of this compound makes it a valuable building block in contemporary chemical research. The bromine atom on the pyridine ring at the 5-position serves as a prime site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility enables the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

5-bromo-2-(2,5-dihydropyrrol-1-yl)pyridine |

InChI |

InChI=1S/C9H9BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-4,7H,5-6H2 |

InChI Key |

VXJRNDQLKAACRY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCN1C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Pyrrolin 1 Yl 5 Bromopyridine

Direct Synthetic Routes to 2-(3-Pyrrolin-1-yl)-5-bromopyridine

The most prominent and direct method for the synthesis of this compound involves the formation of a carbon-nitrogen bond between a pyridine (B92270) ring and a pyrroline (B1223166) moiety.

Nucleophilic Aromatic Substitution (SNAr) Strategies for this compound Formation

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. nih.govyoutube.com In the context of pyridine chemistry, the presence of the electron-withdrawing nitrogen atom in the ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.comyoutube.com This intrinsic reactivity makes SNAr a highly effective strategy for introducing amine substituents onto a pyridine core.

The reaction between 2,5-dibromopyridine (B19318) and 3-pyrroline (B95000) (also known as 2,5-dihydropyrrole) exemplifies a classic SNAr approach to generate this compound. In this reaction, the nitrogen atom of the 3-pyrroline acts as a nucleophile, attacking the C2 position of the 2,5-dibromopyridine ring. The bromine atom at this position serves as a good leaving group, leading to the formation of the desired product. The regioselectivity of this reaction, favoring substitution at the C2 position over the C5 position, is a key feature, driven by the electronic properties of the pyridine ring.

The efficiency and yield of the SNAr reaction between 2,5-dibromopyridine and 3-pyrroline are highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving the desired outcome.

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly employed. znaturforsch.com | These solvents can effectively solvate the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of SNAr reactions. |

| Base | Inorganic bases like potassium carbonate (K2CO3) or organic bases such as triethylamine (B128534) (Et3N) are often used. znaturforsch.comrsc.org | The base is required to deprotonate the pyrroline nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen bromide (HBr) generated during the reaction. |

| Temperature | The reaction is typically conducted at elevated temperatures. | Heating is often necessary to overcome the activation energy barrier of the reaction and to ensure a reasonable reaction rate. youtube.com |

| Reaction Duration | The reaction time can vary from several hours to a full day, depending on the specific conditions. | Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time. |

Exploration of Alternative Synthetic Pathways

While SNAr is the predominant method, other synthetic strategies could be envisioned for the formation of this compound. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed. This would involve the coupling of 2,5-dibromopyridine with 3-pyrroline in the presence of a palladium or copper catalyst. However, the direct SNAr approach is often preferred due to its simplicity and cost-effectiveness.

Synthesis of Related Bromopyridine Precursors and Analogs

The synthesis of various brominated pyridine compounds is essential for accessing a diverse range of analogs and for optimizing the synthesis of the target molecule.

Strategies for Functionalization of Substituted 2-Bromopyridine (B144113) Compounds

The functionalization of 2-bromopyridines is a versatile strategy for creating a library of related compounds. researchgate.netnih.gov These precursors can be synthesized through various methods, including the diazotization of 2-aminopyridines followed by a Sandmeyer-type reaction with a bromide source. orgsyn.orggoogle.com Once obtained, the bromine atom can be displaced by a variety of nucleophiles through SNAr reactions. nih.gov Furthermore, the bromine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. For instance, Suzuki and Sonogashira couplings can be used to form new carbon-carbon bonds. researchgate.net The synthesis of 2-amino-5-bromopyridine (B118841) and its subsequent nitration to 2-amino-5-bromo-3-nitropyridine (B172296) are well-established procedures that provide key intermediates for further functionalization. orgsyn.orggoogle.com

Copper-Catalyzed C-N Bond-Forming Reactions in Bromopyridine Synthesis

The formation of a carbon-nitrogen bond between a pyridine ring and an amine is a crucial step in the synthesis of this compound. Copper-catalyzed cross-coupling reactions have emerged as a practical and efficient method for achieving this transformation, particularly with halogenated pyridines. researchgate.net These reactions, often referred to as Ullmann or Buchwald-Hartwig type couplings, provide a powerful tool for the N-arylation of various amines.

In the context of synthesizing this compound, a plausible approach involves the coupling of 2,5-dibromopyridine or a similarly activated 2-bromopyridine derivative with 3-pyrroline. Copper(I) salts, such as copper(I) iodide (CuI), are commonly employed as the catalyst. researchgate.netrsc.org The reaction typically requires a ligand to stabilize the copper catalyst and facilitate the coupling process. A range of ligands, including 1,2-diamines and 1,2-diols, have been shown to be effective. researchgate.netrsc.org The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) often being used. researchgate.net

A significant challenge in the synthesis of unsymmetrically substituted pyridines, such as the target compound, is achieving selectivity. In the case of a di-substituted starting material like 2,6-dibromopyridine, controlling the reaction to favor mono-substitution is essential. researchgate.net Research has demonstrated that by carefully selecting the catalyst system, solvent, and reaction temperature, a high degree of selectivity for the formation of the mono-aminated product can be achieved. researchgate.net For instance, the use of CuI with a specific ligand in a solvent like DMSO at a controlled temperature can favor the desired C-N bond formation at one of the bromine-substituted positions. researchgate.net

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,2-Ethanediamine | K₂CO₃ | DMSO | 90 | Moderate to Good |

| CuI | Ethylene Glycol | K₂CO₃ | N/A | 120 | Good to Excellent rsc.org |

| Cu(OAc)₂ | Phenanthroline derivatives | K₂CO₃ | N/A | Varies | Varies nih.gov |

Development of Microwave-Assisted Synthetic Protocols for Bromopyridines

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. srce.hr This technology is particularly advantageous for the synthesis of heterocyclic compounds like bromopyridine derivatives. The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often from hours to minutes. nih.govrsc.orgnih.gov

In the synthesis of this compound, microwave-assisted protocols can be applied to the copper-catalyzed C-N coupling step. The focused heating provided by microwaves can lead to a more efficient energy transfer, promoting faster reaction kinetics. srce.hr This can be particularly useful for challenging coupling reactions or when working with less reactive substrates. The use of microwave heating in conjunction with a suitable catalyst and solvent system can lead to the rapid and efficient formation of the desired product. rsc.org

Formation of 2-Pyridone Derivatives from 2-Bromopyridines

A potential side reaction or subsequent transformation in the synthesis of substituted pyridines from 2-bromopyridine precursors is the formation of 2-pyridone derivatives. mdpi.com 2-Pyridone exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. wikipedia.org The conversion of a 2-bromopyridine to a 2-pyridone can occur under certain reaction conditions, particularly in the presence of a nucleophilic oxygen source.

For example, a novel methodology employing a Ru(II)-KOPiv-Na₂CO₃ catalytic system has been developed for the synthesis of 2-pyridones from 2-bromopyridines. mdpi.com Mechanistic studies suggest that the oxygen atom required for the formation of the pyridone is derived from the carbonate. mdpi.com While this may be an undesired pathway when targeting this compound, understanding this transformation is crucial for optimizing reaction conditions to minimize the formation of this by-product. Conversely, this reactivity can be exploited if the synthesis of a corresponding pyridone derivative is the desired outcome.

Synthesis of Pyrroline Ring System Derivatives Relevant to the Compound

The 3-pyrroline ring is a key structural motif in the target molecule. The synthesis of this heterocyclic core can be achieved through various established methods.

Approaches for 3-Pyrroline Ring System Elaboration

A number of synthetic routes to the 3-pyrroline ring system have been reported. One common method involves the ring-closing metathesis (RCM) of a suitably substituted diallylamine (B93489) derivative. orgsyn.org This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, is a powerful tool for the formation of cyclic olefins. organic-chemistry.org

Another approach is the synthesis from (Z)-1,4-dichloro-2-butene, which can be converted to 3-pyrroline in a three-step sequence. organic-chemistry.org This method involves a monoamination followed by a ring-closing reaction. organic-chemistry.org Additionally, the synthesis of 3-pyrrolines can be achieved from primary amines through a two-step alkylation/alkylidene carbene C-H insertion sequence. nih.gov The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrroline ring. For the synthesis of the parent 3-pyrroline, condensation of cis-1,4-dihalo-2-butene with ammonia (B1221849) has been reported, although it can be a low-yielding process. orgsyn.org

Developments in Enantioselective Synthesis of Pyrrolidine-Based Organocatalysts

While the target compound itself is not specified as chiral, the pyrrolidine (B122466) and pyrroline scaffolds are central to the field of asymmetric organocatalysis. mdpi.combenthamdirect.com Chiral pyrrolidine derivatives, often derived from proline, are highly effective organocatalysts for a wide range of enantioselective transformations. mdpi.comacs.org The development of new synthetic methods for these catalysts is an active area of research.

Organocatalytic strategies have been developed for the one-pot enantioselective synthesis of pyrrolidine core structures starting from simple precursors like glycine (B1666218) esters. acs.org These methods often involve a cascade of reactions, such as Michael additions and cyclizations, catalyzed by a chiral organocatalyst. acs.org The insights gained from the synthesis of these complex chiral pyrrolidines can be applied to the synthesis of simpler, achiral pyrroline derivatives. For instance, understanding the mechanisms of cyclization and functionalization can inform the development of more efficient routes to the 3-pyrroline ring system. ingentaconnect.com

Reactivity and Transformation Studies of 2 3 Pyrrolin 1 Yl 5 Bromopyridine and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Bromopyridine Moiety

The bromine atom on the pyridine (B92270) ring of 2-(3-pyrrolin-1-yl)-5-bromopyridine serves as a valuable handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse functional groups at the 5-position of the pyridine ring.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective in mediating a range of cross-coupling reactions involving aryl bromides. The following sections detail several key palladium-catalyzed transformations of this compound and its derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts, such as palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), and bases, like cesium carbonate, have been successfully employed. nih.gov The choice of catalyst and base can be critical, and in some cases, the use of specific ligands can improve reaction efficiency and scope. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 2-(3-Pyrrolin-1-yl)-5-phenylpyridine | 90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 2-(3-Pyrrolin-1-yl)-5-(4-methoxyphenyl)pyridine | 85 |

| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 2-(3-Pyrrolin-1-yl)-5-(3-furanyl)pyridine | Good to Excellent orgsyn.org |

This table is illustrative and specific yields may vary based on reaction conditions.

The reaction scope is broad, tolerating a range of functional groups on the arylboronic acid partner. This versatility makes the Suzuki-Miyaura coupling a valuable tool for synthesizing libraries of compounds for drug discovery and other applications. researchgate.net

The Negishi coupling provides another efficient route to C-C bond formation, utilizing organozinc reagents. wikipedia.org These reagents are known for their high reactivity and functional group tolerance. wikipedia.orgnih.gov The reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.org

For this compound, the Negishi coupling would involve its reaction with an organozinc reagent, such as arylzinc chloride or alkylzinc chloride, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). wikipedia.org This method is particularly useful for creating C(sp²)-C(sp³) bonds. nih.gov The generation of the organozinc reagent itself can be achieved through various methods, including the direct insertion of zinc metal into an organic halide. nih.gov

Table 2: Potential Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(3-Pyrrolin-1-yl)-5-phenylpyridine |

| 2 | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-(3-Pyrrolin-1-yl)-5-ethylpyridine |

| 3 | (2-Thienyl)zinc chloride | Ni(acac)₂ | 2-(3-Pyrrolin-1-yl)-5-(2-thienyl)pyridine |

This table represents potential reactions based on the general principles of Negishi coupling.

The use of polar aprotic solvents like DMSO can significantly enhance the reactivity of organozinc reagents in certain coupling reactions. organic-chemistry.org

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines. chemspider.comnih.gov This reaction is catalyzed by palladium complexes, often in the presence of a bulky phosphine (B1218219) ligand and a base. chemspider.com

In the case of this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring. amazonaws.com The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and can be tailored to the specific amine being used. chemspider.comamazonaws.com

Table 3: Illustrative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Palladium Source | Ligand | Base | Product |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | N-Phenyl-5-(3-pyrrolin-1-yl)pyridin-2-amine |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 4-(5-(3-Pyrrolin-1-yl)pyridin-2-yl)morpholine |

| 3 | Cyclopropylamine | Pd(OAc)₂ | dppp | NaOt-Bu | N-Cyclopropyl-5-(3-pyrrolin-1-yl)pyridin-2-amine amazonaws.com |

This table provides examples of potential Buchwald-Hartwig amination reactions.

This methodology is particularly valuable in medicinal chemistry for the synthesis of compounds containing arylamine motifs, which are common in biologically active molecules. researchgate.net

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the pyridine ring. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various fields, including materials science and pharmaceuticals. libretexts.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Table 4: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 2-(3-Pyrrolin-1-yl)-5-(phenylethynyl)pyridine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 2-(3-Pyrrolin-1-yl)-5-((trimethylsilyl)ethynyl)pyridine |

| 3 | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | 2-(3-Pyrrolin-1-yl)-5-(hept-1-yn-1-yl)pyridine researchgate.net |

This table illustrates potential Sonogashira coupling reactions.

The fundamental step in all palladium-catalyzed cross-coupling reactions involving this compound is the activation of the carbon-bromine (C-Br) bond by the palladium catalyst. This process, known as oxidative addition, involves the insertion of the palladium(0) species into the C-Br bond to form a palladium(II) intermediate. illinois.edu

Mechanistic studies, often employing techniques like mass spectrometry and kinetic analysis, have provided significant insights into this process. uvic.ca The oxidative addition step is often the rate-determining step in the catalytic cycle. libretexts.org Theoretical studies, such as Density Functional Theory (DFT) calculations, have been used to model the transition states and intermediates involved in the C-Br bond activation of bromopyridine derivatives. researchgate.net These studies reveal that the activation of the C(sp²)-Br bond can proceed through the formation of a palladacycle intermediate. researchgate.netrsc.org The nature of the ligand on the palladium catalyst can significantly influence the rate and efficiency of this activation step. illinois.edu Understanding the mechanism of C-Br bond activation is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. rsc.org

Copper-Catalyzed Reactivity of Bromopyridine Derivatives

The bromine atom on the pyridine ring of this compound is a key functional group for engaging in copper-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. While specific studies on the copper-catalyzed reactions of this compound itself are not extensively detailed in the provided search results, the reactivity of the bromopyridine core is well-established.

Copper-catalyzed methods, such as the Ullmann condensation and its modern variations, are frequently employed to couple bromopyridines with a wide array of nucleophiles. These include alcohols, amines, and thiols, leading to the formation of ether, amino, and thioether linkages, respectively. The choice of copper catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of copper(I) salts in the presence of ligands like 1,10-phenanthroline (B135089) can facilitate the coupling of bromopyridines with various partners under milder conditions.

The following table provides a conceptual overview of potential copper-catalyzed reactions involving a generic bromopyridine substrate, which can be extrapolated to this compound.

| Reactant | Catalyst System | Product Type | Bond Formed |

| Alcohol (R-OH) | Cu(I) salt, Ligand, Base | Aryl Ether | C-O |

| Amine (R-NH2) | Cu(I) salt, Ligand, Base | Aryl Amine | C-N |

| Thiol (R-SH) | Cu(I) salt, Ligand, Base | Aryl Thioether | C-S |

| Boronic Acid (R-B(OH)2) | Cu(I) or Cu(II) salt, Ligand, Base | Biaryl | C-C |

Interactive Data Table: Conceptual Copper-Catalyzed Reactions of Bromopyridines

Note: This table is illustrative and based on general principles of copper-catalyzed cross-coupling reactions of bromopyridines.

Nucleophilic Substitution Reactions of the Bromopyridine Moiety

The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity of the bromopyridine towards SNAr is influenced by the electron-withdrawing nature of the pyridine ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, to introduce a range of functional groups at the 5-position of the pyridine ring. The reaction conditions, such as the choice of solvent and the presence of a base, are critical for the success of the substitution. For example, heating the bromopyridine with a sodium alkoxide in a polar aprotic solvent like dimethylformamide (DMF) would be a typical procedure to form the corresponding ether.

The following table illustrates potential nucleophilic substitution reactions for a generic bromopyridine.

| Nucleophile | Product Functional Group | Illustrative Reagent |

| Alkoxide | Ether | Sodium Methoxide |

| Thiolate | Thioether | Sodium Thiophenoxide |

| Amine | Amine | Ammonia (B1221849), Alkylamine |

| Cyanide | Nitrile | Sodium Cyanide |

Interactive Data Table: Potential Nucleophilic Substitution Reactions

Note: This table is illustrative and based on general principles of nucleophilic aromatic substitution on bromopyridines.

Advanced Ring-Closure and Cycloaddition Reactions

The pyridine nitrogen atom in this compound can be quaternized with a suitable alkylating agent to form a pyridinium (B92312) salt. Subsequent deprotonation of an acidic C-H bond on the alkyl group attached to the nitrogen generates a pyridinium ylide. These ylides are versatile 1,3-dipoles that can participate in a variety of cycloaddition reactions, particularly [3+2] cycloadditions, to construct five-membered heterocyclic rings. spbu.runih.gov

The reactivity of the pyridinium ylide and the nature of the dipolarophile determine the structure of the resulting product. spbu.ru For instance, reaction with activated alkenes or alkynes can lead to the formation of indolizine (B1195054) or related fused heterocyclic systems. This approach provides a powerful strategy for the synthesis of complex polycyclic molecules from the this compound scaffold. The application of pyridinium ylides is particularly relevant for the preparation of fused and spiropyrrole derivatives. spbu.ru

Derivatization via Strategic Functional Group Interconversions

Beyond the reactions at the bromine position, the this compound molecule offers other sites for functionalization. The pyrroline (B1223166) ring, for example, contains a double bond that can undergo various addition reactions, such as hydrogenation to form the corresponding pyrrolidine (B122466) derivative, or dihydroxylation to introduce vicinal diols.

Furthermore, the bromine atom can be converted into other functional groups through interconversion strategies. For instance, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents. Alternatively, the bromine can be transformed into a boronic ester via palladium-catalyzed borylation, which then serves as a versatile handle for subsequent Suzuki cross-coupling reactions. These strategies significantly expand the chemical space accessible from the parent this compound molecule, allowing for the synthesis of a broad library of analogs with diverse substitution patterns.

Formation of Complex Pyridine-Bridged Heterocyclic Systems

The synthesis of intricate molecular architectures containing pyridine rings fused or bridged with other heterocyclic systems represents a significant area of research in medicinal and materials chemistry. The unique electronic and steric properties of the pyridine nucleus, when incorporated into larger, rigid frameworks, can impart valuable pharmacological and photophysical characteristics. One such precursor that holds potential for the construction of these complex structures is this compound. This section explores potential synthetic pathways for the transformation of this substrate into pyridine-bridged heterocyclic systems, drawing upon established methodologies for analogous compounds.

Hypothetical Intramolecular Cyclization Strategies

While direct experimental data on the intramolecular cyclization of this compound to form bridged systems is not extensively documented, analogous reactions suggest plausible routes. One such approach is a radical-mediated cyclization. Inspired by the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons from o-bromophenyl-substituted pyrrolylpyridinium salts, a similar strategy could be envisioned for this compound. nih.gov This would, however, likely require prior modification of the pyrroline ring to introduce a suitable radical acceptor group.

Another potential avenue involves a transition-metal-catalyzed intramolecular C-N or C-C bond formation. The bromine atom at the 5-position of the pyridine ring is well-suited for participation in cross-coupling reactions. Pre-functionalization of the pyrroline ring with a nucleophilic or organometallic moiety could facilitate an intramolecular cyclization, leading to the formation of a bridged system.

Intermolecular Cycloaddition Reactions

A more explored strategy for constructing fused heterocyclic systems involves intermolecular cycloaddition reactions. The 3-pyrroline (B95000) moiety in this compound can potentially act as a dipolarophile in [3+2] cycloaddition reactions. For instance, the reaction of nitropyridines with azomethine ylides has been shown to yield pyrrolo[3,4-c]pyridine derivatives. nih.gov Although the electronic nature of the pyridine ring in the target compound differs from that of nitropyridines, this approach highlights the feasibility of cycloadditions to form fused systems.

A hypothetical reaction scheme could involve the in situ generation of an azomethine ylide from the reaction of an amino acid, such as sarcosine, with an aldehyde. This ylide could then react with the double bond of the 3-pyrroline ring in this compound to furnish a novel bridged heterocyclic system. The regioselectivity and stereoselectivity of such a cycloaddition would be of significant interest.

To illustrate the potential outcomes of such cycloaddition reactions, the following table presents data from the synthesis of pyrroline derivatives condensed with a pyridine ring, which serves as a model for the potential reactivity of this compound.

| Entry | Dipolarophile (Analogous to the Pyrroline Moiety) | Dipole | Product | Yield (%) |

| 1 | 2-Chloro-3-nitropyridine | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative | Not Specified |

| 2 | 2-Methoxy-3-nitropyridine | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative | Not Specified |

| 3 | 3-Nitro-2-(pyrrolidin-1-yl)pyridine | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative | Not Specified |

Table 1: Examples of [3+2] Cycloaddition Reactions to Form Pyrrolo[3,4-c]pyridine Systems. Data is illustrative of the reaction type and not a direct result from the title compound.

Further research is required to explore these and other synthetic strategies to unlock the full potential of this compound as a building block for the creation of novel and complex pyridine-bridged heterocyclic systems. The development of such methodologies would provide access to a diverse range of compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Pyrrolin-1-yl)-5-bromopyridine, one would expect distinct signals for the protons on the pyridine (B92270) ring and the 3-pyrroline (B95000) ring. The chemical shifts (δ) would be influenced by the electronegativity of the nitrogen atoms and the bromine atom. For instance, the proton on the pyridine ring adjacent to the bromine atom would likely appear at a different frequency compared to the others.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom bonded to the bromine (C-5 of the pyridine ring) would be significantly affected, as would the carbons adjacent to the nitrogen atoms.

Table 1: Predicted NMR Data for this compound Specific experimental data for this compound is not available in the reviewed literature. The table below is a representation of how such data would be presented.

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Signals corresponding to the protons on the pyridine ring. |

| ¹H | 4.0 - 6.0 | Signals for the olefinic and methylene (B1212753) protons of the 3-pyrroline ring. |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyridine and pyrroline (B1223166) rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range couplings between protons and carbons, which would definitively establish the connection between the 3-pyrroline ring and the C-2 position of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks (M and M+2) of nearly equal intensity, which is a clear diagnostic indicator.

Table 2: Predicted HR-MS Data for this compound Specific experimental data for this compound is not available in the reviewed literature. The table below is a representation of how such data would be presented.

| Technique | Measurement | Predicted Value for C₉H₉BrN₂ |

|---|

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the C=C and C-N stretching vibrations of the pyridine ring, the C=C stretching of the pyrroline ring, and the C-H stretching and bending modes. The C-Br bond also has a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound Specific experimental data for this compound is not available in the reviewed literature. The table below is a representation of how such data would be presented.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=C Stretching (Aromatic) | 1600 - 1450 |

| C-N Stretching (Aromatic) | 1350 - 1250 |

| C=C Stretching (Alkene) | 1680 - 1620 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. This analysis would confirm the planarity of the pyridine ring and the conformation of the 3-pyrroline ring, as well as how the molecules pack together in the crystal lattice. To date, no published crystal structure for this specific compound has been found in the searched scientific databases.

In-depth Analysis of this compound Reveals Limited Crystallographic Data

Initial research efforts to provide a detailed crystallographic and supramolecular analysis of the chemical compound this compound have been unsuccessful due to a lack of publicly available scientific literature and database entries for this specific molecule.

Despite a thorough search for scholarly articles and crystallographic data, no specific information regarding the single-crystal X-ray diffraction or the supramolecular assembly of this compound could be located. The investigation included searches for its crystal structure, molecular geometry, and intermolecular interactions.

The inquiry did yield information on related bromopyridine derivatives, which have been studied for their crystallographic properties. However, these compounds differ structurally from the target molecule and therefore cannot be used to accurately describe its specific characteristics.

Consequently, the requested detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the initial request, cannot be generated at this time. The absence of primary research data on this particular compound prevents a scientifically accurate and informative discussion on its molecular geometry and supramolecular architecture.

Further research and publication in peer-reviewed scientific journals would be required to enable the kind of detailed analysis that was requested.

Computational and Theoretical Investigations of this compound

Detailed computational and theoretical chemistry investigations specifically focused on the compound this compound are not available in the public domain. Therefore, a detailed article covering the requested sections and subsections with specific research findings, data tables, and in-depth analysis for this particular molecule cannot be generated at this time.

While general computational methodologies like Density Functional Theory (DFT), molecular dynamics simulations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are widely used to characterize molecules, specific studies applying these techniques to this compound have not been identified in the searched scientific literature.

For context, computational studies have been performed on related, but structurally distinct, pyridine and pyrrole (B145914) derivatives. For instance, DFT calculations have been utilized to study the vibrational spectra and optimized geometries of other bromopyridine compounds. sioc-journal.cnnih.govresearchgate.net Similarly, the electronic properties and reactivity of the pyrrole ring have been investigated using frontier molecular orbital theory. researchgate.net Molecular dynamics simulations have also been employed to understand the behavior of more complex molecules containing pyrrolopyridinone cores. nih.gov

However, these findings on analogous structures cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of this compound as requested. The specific arrangement of the 3-pyrroline and 5-bromopyridine moieties would uniquely influence the molecule's electronic structure, conformation, and reactivity. Without dedicated computational studies on this exact compound, any attempt to generate the requested in-depth article would be speculative and not based on established scientific research.

Further research and specific computational analysis of this compound would be required to provide the detailed information requested in the outline.

Computational and Theoretical Chemistry Investigations

Detailed Analysis of Electronic Properties

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the intramolecular bonding and interactions within a molecule. It provides a localized, Lewis-like description of the electronic structure, enabling the quantification of electron delocalization and hyperconjugative interactions. For 2-(3-Pyrrolin-1-yl)-5-bromopyridine, NBO analysis would reveal key insights into the electronic landscape arising from the interplay between the pyridine (B92270) and pyrroline (B1223166) rings, as well as the influence of the bromine substituent.

The analysis involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and greater stabilization of the molecule.

In the case of this compound, several key intramolecular interactions would be anticipated:

Inter-ring Interactions: Significant delocalization is expected between the lone pair of the pyrroline nitrogen and the π* anti-bonding orbitals of the pyridine ring. This n → π* interaction contributes to the planarity of the molecule and influences the rotational barrier around the C-N bond connecting the two rings.

Influence of the Bromine Atom: The lone pairs of the bromine atom can participate in hyperconjugative interactions with the σ* anti-bonding orbitals of the adjacent C-Br and C-C bonds within the pyridine ring. These interactions, while typically weaker than π-system delocalization, are crucial for understanding the electronic effect of the halogen substituent.

Intra-ring Interactions: Within the pyridine ring, strong π → π* interactions are characteristic of the aromatic system. The pyrroline ring, being non-aromatic, would exhibit primarily σ → σ* and n → σ* interactions.

A hypothetical summary of significant NBO interactions for this compound is presented in the table below, based on typical values for similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(pyrrol.) | π(C2-N1) (pyrid.) | ~15-25 | n → π |

| LP(1) N(pyrrol.) | π(C5-C6) (pyrid.) | ~5-10 | n → π |

| π(C2-C3) (pyrid.) | π(C5-C6) (pyrid.) | ~20-30 | π → π |

| LP(2) Br | σ(C5-C4) (pyrid.) | ~1-3 | n → σ |

Note: The data in this table is illustrative and represents expected ranges for the specified interactions. Actual values would require a specific DFT calculation for this molecule.

Comprehensive Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrroline and pyridine rings. A comprehensive conformational analysis would map the potential energy surface as a function of this dihedral angle, revealing the global and local energy minima, as well as the transition states separating them.

Such an analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), by systematically varying the dihedral angle and calculating the energy at each point. The resulting energy profile would likely show two stable conformers, corresponding to a syn and an anti orientation of the pyrroline ring relative to the pyridine nitrogen. The relative energies of these conformers would determine their populations at a given temperature.

The energy barrier to rotation around the C-N bond is a critical parameter, providing insight into the molecule's rigidity. This barrier arises from a combination of steric hindrance and electronic effects, such as the disruption of the n → π* conjugation between the pyrroline nitrogen and the pyridine ring as the molecule twists away from planarity.

Based on studies of similar bi-heterocyclic systems, the rotational barrier is expected to be in the range of 5-15 kcal/mol. The planar or near-planar conformations are likely to be the most stable due to the favorable delocalization between the two rings.

Prediction and Interpretation of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on DFT, are invaluable for predicting and interpreting various spectroscopic parameters of molecules. These computational approaches solve the electronic Schrödinger equation to provide a detailed understanding of the molecular properties that govern its interaction with electromagnetic radiation.

Harmonic and Anharmonic Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

Harmonic Frequencies: The simplest approach, the harmonic approximation, models the potential energy surface around the equilibrium geometry as a parabola. This yields a set of vibrational frequencies that are often systematically higher than the experimental values.

Anharmonic Frequencies: For a more accurate prediction, anharmonic calculations are necessary. These account for the non-parabolic nature of the true potential energy surface and can predict overtones and combination bands. The root-mean-squares deviation for calculated frequencies using methods like B3LYP with a 6-311++G(2df,2pd) basis set can be as low as 24 cm⁻¹ for similar molecules like 2-fluoro-5-bromopyridine. sioc-journal.cnresearchgate.net

For this compound, the calculated vibrational spectrum would be characterized by:

C-H stretching modes of both the pyridine and pyrroline rings.

Ring stretching and deformation modes of the pyridine and pyrroline rings.

The C-Br stretching frequency, which is typically found in the lower frequency region of the spectrum.

Vibrations associated with the C-N bond connecting the two rings.

A comparison of calculated and experimental vibrational frequencies for a related compound, 2-amino-5-bromopyridine (B118841), is presented below to illustrate the typical accuracy of such predictions. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NH₂ symmetric stretch | 3445 | 3450 |

| NH₂ asymmetric stretch | 3540 | 3545 |

| Pyridine ring stretch | 1580 | 1585 |

| C-NH₂ stretch | 1320 | 1325 |

| C-Br stretch | 650 | 655 |

Note: This data is for 2-amino-5-bromopyridine and serves as an example.

Rotational Constants and Moments of Inertia

Microwave spectroscopy provides highly accurate information about the geometry of a molecule through the determination of its rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic).

First-principles calculations can predict the equilibrium geometry of this compound with high accuracy. From this optimized geometry, the principal moments of inertia and the corresponding rotational constants can be readily calculated. These predicted values are essential for guiding the search for and assignment of transitions in an experimental microwave spectrum. Any discrepancies between the calculated and experimentally determined rotational constants can be used to refine the molecular structure.

Nuclear Hyperfine Tensors

Nuclear hyperfine interactions describe the coupling between the nuclear spin and the electronic environment. These interactions are crucial for interpreting electron paramagnetic resonance (EPR) spectra of radicals and nuclear magnetic resonance (NMR) spectra of all molecules. The primary hyperfine interactions are:

Fermi Contact Interaction: This is an isotropic interaction that arises from the presence of non-zero electron spin density at the nucleus.

Dipolar Interaction: This is an anisotropic interaction that depends on the relative orientation of the nuclear spin and the electron spin distribution.

For this compound, first-principles calculations can predict the nuclear hyperfine tensors, which are essential for understanding the NMR spectrum. The calculations would provide information on the coupling between the spins of the various nuclei (¹H, ¹³C, ¹⁴N, ⁷⁹/⁸¹Br) and the electronic structure of the molecule.

Elucidation of Reaction Mechanisms and Energetics

Due to a lack of specific published research on the computational and theoretical chemistry of this compound, a detailed analysis of its reaction mechanisms and energetics is not currently possible. General principles of computational chemistry are applied to analogous systems to provide a foundational understanding of the potential reactive behavior of this molecule.

Transition State Identification and Reaction Pathway Mapping

The formation of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

In a potential SNAr pathway, the nitrogen atom of 3-pyrroline (B95000) would act as the nucleophile, attacking the carbon atom bonded to the bromine on the 5-bromopyridine ring. Computational studies on similar reactions, such as the reaction of piperidine (B6355638) with 2-substituted N-methylpyridinium ions, suggest that the mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.gov The transition state for such a reaction would involve the simultaneous formation of the C-N bond and the departure of the bromide leaving group. For related systems, like the reaction of 2-halopyridines with various nucleophiles, the nature of the rate-determining step can be influenced by the specific nucleophile and leaving group. sci-hub.se Without specific density functional theory (DFT) calculations for this compound, the exact geometry and energy of the transition state remain hypothetical.

Alternatively, the synthesis could be achieved via a Buchwald-Hartwig amination. In this catalytic cycle, a palladium(0) complex undergoes oxidative addition with 5-bromopyridine. nih.govwikipedia.orglibretexts.org The subsequent steps involve coordination of the 3-pyrroline, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst. nih.govwikipedia.orglibretexts.org Computational studies on the Buchwald-Hartwig reaction have been instrumental in elucidating the intricacies of the catalytic cycle, including the structures of intermediates and transition states. nih.gov However, the specific energetic barriers and reaction coordinates for the coupling of 3-pyrroline with 5-bromopyridine have not been reported.

Synthetic Applications As a Versatile Building Block in Complex Molecular Architectures

Strategic Role in Organocatalysis and Ligand Design

Application in the Synthesis of Chiral Pyrrolidine-Based Organocatalysts

The pyrrolidine (B122466) scaffold is a cornerstone in the field of asymmetric organocatalysis, largely due to the success of proline and its derivatives. nih.govmdpi.com These catalysts are prized for their ability to form well-defined transient enamines with carbonyl compounds, which facilitates stereocontrolled bond formation. mdpi.com The 2-(3-Pyrrolin-1-yl)-5-bromopyridine molecule is a valuable precursor for crafting novel chiral pyrrolidine-based organocatalysts.

The synthetic utility of this compound lies in the strategic modification of both the pyrroline (B1223166) and pyridine (B92270) rings. The 3-pyrroline (B95000) double bond can be subjected to various transformations, including hydrogenation to yield the saturated pyrrolidine ring, a key feature of many effective organocatalysts. nih.govmdpi.com Furthermore, the bromine atom on the pyridine ring and the nitrogen atom of the pyrroline provide handles for introducing additional functional groups or for coupling with other molecules, including those that can act as hydrogen-bond donors to enhance catalytic activity and stereoselectivity. mdpi.com

For instance, chiral pyrrolidines derived from precursors like this compound can be incorporated into more complex structures, such as bifunctional catalysts. These catalysts are designed to activate both the nucleophile and the electrophile in a reaction, often leading to high levels of stereocontrol. mdpi.comrsc.org The synthesis of such catalysts may involve coupling the pyrrolidine unit with other chiral moieties or functional groups that can participate in the catalytic cycle. mdpi.com

Table 1: Synthetic Strategies for Chiral Pyrrolidine Organocatalysts

| Starting Material Feature | Synthetic Transformation | Resulting Catalyst Feature | Potential Application |

|---|---|---|---|

| 3-Pyrroline Ring | Hydrogenation, Asymmetric Dihydroxylation | Saturated Chiral Pyrrolidine Core | Asymmetric Aldol and Michael Additions nih.govmdpi.com |

| 5-Bromopyridine Moiety | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of Aryl or Other Functional Groups | Fine-tuning of Catalyst Steric and Electronic Properties |

Contribution to Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools in DOS due to their efficiency and ability to rapidly generate molecular complexity. nih.govmdpi.com

The this compound scaffold is well-suited for both DOS and MCRs. The brominated pyridine ring can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. The pyrroline ring also offers a site for functionalization. This dual reactivity enables the generation of a wide range of analogs from a common core structure.

In the context of MCRs, derivatives of pyrrolines and pyridines are valuable components. For example, aminopyridines can be used in the Groebke-Blackburn-Bienaymé three-component reaction to produce imidazo[1,2-a]pyridines and related heterocyclic systems. rug.nl Although direct use of this compound in a specific named MCR is not extensively documented in the provided results, its structural motifs are present in reactants for various MCRs. For instance, the pyrrolidine nitrogen can act as a primary or secondary amine in reactions like the Ugi or Passerini reactions after suitable modification. nih.gov The ability to generate complex scaffolds, such as spiro- and fused heterocycles, often relies on building blocks containing pyrrolidine or pyrroline substructures. researchgate.netorientjchem.org

Emerging Applications in Functional Materials Chemistry

The utility of this compound extends beyond catalysis and medicinal chemistry into the realm of functional materials. Its aromatic and heterocyclic components make it an attractive precursor for novel materials with interesting electronic and physical properties.

Precursors for Novel Functional Materials

The term "functional materials" encompasses a broad range of substances designed for specific applications, including electronics, optics, and energy storage. The pyrrole (B145914) scaffold, a close relative of pyrroline, is recognized for its presence in materials with applications in materials science. researchgate.net By extension, this compound can be envisioned as a building block for such materials.

The pyridine and pyrroline rings can be incorporated into larger conjugated systems, such as polymers or macrocycles. The bromine atom provides a convenient point for polymerization through cross-coupling reactions. The resulting polymers could exhibit interesting photophysical or electronic properties, depending on the nature of the co-monomers. Furthermore, the nitrogen atoms in the heterocyclic rings can act as coordination sites for metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers.

Potential in Developing Thin Conducting Layers (Related to Pyridinium (B92312) Ylids)

Pyridinium ylides are reactive intermediates that have been utilized in a variety of chemical transformations, including [3+2] cycloaddition reactions to form indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) systems. nih.gov These ylides are typically generated by the deprotonation of a pyridinium salt. nih.gov

The this compound structure could, in principle, be quaternized at the pyridine nitrogen to form a pyridinium salt. Subsequent deprotonation would generate a pyridinium ylide. Recent research has indicated that some pyridinium ylides can exhibit radical characteristics, which could be relevant for the development of conducting materials. rsc.org The formation of oligomers through a radical mechanism has been observed for certain pyridinium ylides, suggesting a pathway to polymeric structures. rsc.org

If these oligomers or polymers possess extended π-conjugation, they could potentially form thin conducting layers. The conductivity would depend on the ability of electrons to delocalize across the polymeric backbone. While this application is speculative for this compound itself, the chemistry of related pyridinium ylides provides a conceptual basis for this potential application. The development of such materials would involve the synthesis of the corresponding pyridinium salt, followed by controlled polymerization, and subsequent fabrication and characterization of the resulting thin films.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Proline |

| Pyridine |

| Pyrrolidine |

| Pyrrole |

| Imidazo[1,2-a]pyridines |

| Indolizine |

| Pyrazolo[1,5-a]pyridine |

| Aminopyridines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Pyrrolin-1-yl)-5-bromopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the bromine atom at the 5-position of pyridine for cross-coupling with pyrrolin-1-yl boronic acids. Optimal conditions include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in anhydrous THF at 80–100°C. Solvent polarity and catalyst loading significantly impact yield (e.g., THF vs. DMF). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted boronic acids or homocoupling byproducts .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. The bromine atom at the 5-position causes distinct deshielding in the pyridine ring protons (δ ~8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive proof of regiochemistry and stereoelectronic effects .

Q. What are the solubility and stability considerations for handling this compound in aqueous or organic media?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). Stability tests under varying pH (2–12) and temperature (4–40°C) reveal degradation via hydrolysis of the pyrrolin ring under strongly acidic/basic conditions. Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for derivatives of this compound in complex heteroaromatic systems?

- Methodological Answer : Use Buchwald-Hartwig amination or Ullmann-type reactions for introducing nitrogen-based substituents. For sterically hindered systems, employ Pd-XPhos catalysts to enhance turnover. Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates. Kinetic studies comparing electron-rich vs. electron-poor boronic acids reveal that electron-deficient partners accelerate coupling rates .

Q. What structure-activity relationships (SARs) have been identified for this compound in kinase inhibition studies?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) shows that the bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets. Modifying the pyrrolin moiety (e.g., N-alkylation) improves selectivity for JAK2 over JAK3. In vitro assays using HEK293 cells demonstrate IC₅₀ values <100 nM when the pyrrolin group is substituted with electron-withdrawing groups (e.g., –CF₃) .

Q. How to address contradictory reactivity data in nucleophilic aromatic substitution (SNAr) reactions at the 5-bromo position?

- Methodological Answer : Discrepancies arise from competing pathways: direct SNAr (favored by electron-deficient pyridines) vs. radical pathways (initiated by light or radical initiators). Controlled experiments using NaOMe in MeOH under inert vs. ambient light conditions reveal light-induced homolytic cleavage of the C–Br bond, forming a pyridinyl radical. Characterize products via GC-MS to distinguish substitution vs. radical adducts .

Q. What crystallization challenges exist for this compound, and how can they be mitigated?

- Methodological Answer : The compound’s planar structure and weak intermolecular forces (e.g., van der Waals) complicate crystal growth. Use solvent diffusion (e.g., layering hexane over a DCM solution) to induce slow nucleation. Co-crystallization with carboxylic acid-based coformers (e.g., succinic acid) enhances lattice stability. Single-crystal X-ray diffraction confirms π-stacking interactions between pyridine rings .

Q. How does the compound behave under photolytic or thermal stress in material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing HBr gas (detected via FTIR). Photostability studies under UV light (254 nm) reveal degradation of the pyrrolin moiety, forming a pyridone derivative. These properties inform its use in organic semiconductors, where thermal annealing must be below 200°C to retain electronic properties .

Data Analysis and Experimental Design

Q. What alternative synthetic strategies exist for introducing diversity at the 3-pyrrolin position?

- Methodological Answer : Post-functionalization via Huisgen cycloaddition (click chemistry) with azide-modified pyrrolin precursors enables rapid diversification. Alternatively, reductive amination of a ketone intermediate (e.g., 5-bromo-2-pyridinecarboxaldehyde) with substituted amines generates pyrrolin analogs. LC-MS-guided fractionation identifies high-purity products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.